molecular formula C19H18Cl3N3OS B12052423 N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide CAS No. 611185-64-9

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide

Cat. No.: B12052423
CAS No.: 611185-64-9
M. Wt: 442.8 g/mol
InChI Key: DOVRFYQRWBBYEV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide (CAS: 611185-64-9) is a benzimidazole derivative with a molecular formula of C₁₉H₁₈Cl₃N₃OS and a molecular weight of 442.8 g/mol . Key structural features include:

  • A benzylthio group (-S-benzyl) attached to the benzimidazole core.
  • A trichloroethyl moiety (CCl₃CH₂) linked to the benzimidazole nitrogen.
  • A propanamide group (-NHCOCH₂CH₃) as the terminal substituent.

Properties

CAS No.

611185-64-9

Molecular Formula

C19H18Cl3N3OS

Molecular Weight

442.8 g/mol

IUPAC Name

N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]propanamide

InChI

InChI=1S/C19H18Cl3N3OS/c1-2-16(26)24-17(19(20,21)22)25-15-11-7-6-10-14(15)23-18(25)27-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3,(H,24,26)

InChI Key

DOVRFYQRWBBYEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiol-Functionalized Carboxylic Acid Route

Reacting o-phenylenediamine with 2-(benzylthio)acetic acid in the presence of polyphosphoric acid (PPA) at 200°C for 2 hours yields 2-(benzylthio)-1H-benzimidazole (Scheme 1). This method, adapted from Alam et al., achieves ~70% yield when using PPA as both catalyst and solvent.

NH2-C6H3-NH2+HSCH2C6H5-COOHPPA, 200°CBenzimidazole intermediate[2]\text{NH}2\text{-C}6\text{H}3\text{-NH}2 + \text{HSCH}2\text{C}6\text{H}_5\text{-COOH} \xrightarrow{\text{PPA, 200°C}} \text{Benzimidazole intermediate} \quad

Aldehyde Condensation Approach

Alternatively, solvent-free condensation of o-phenylenediamine with benzylthioacetaldehyde at 140°C for 30 minutes produces the same intermediate with 80–90% efficiency, as demonstrated in Nguyen et al.’s Fe/S catalytic system (Scheme 2). This method avoids harsh acids and reduces side product formation.

Introduction of the Trichloroethyl Group

Functionalizing the benzimidazole’s N1 position with a 2,2,2-trichloroethyl moiety requires alkylation. Two strategies are viable:

Direct Alkylation with Trichloroacetaldehyde

Heating 2-(benzylthio)-1H-benzimidazole with excess trichloroacetaldehyde in toluene at reflux (110°C) for 12 hours in the presence of NaHCO₃ yields 1-(2,2,2-trichloroethyl)-2-(benzylthio)-1H-benzimidazole . The reaction proceeds via nucleophilic attack by the benzimidazole’s N1 on the aldehyde’s electrophilic carbon, followed by dehydration. Yields range from 65–75% after column purification.

Radical-Mediated Chloroalkylation

A patent-pending method utilizes 1,1,1,3-tetrachloropropane as a precursor, undergoing dehydrochlorination at 300–420°C in the presence of iron catalysts to generate 1,1,3-trichloro-1-propene , which is subsequently quenched with the benzimidazole (Scheme 3). While this route achieves >90% selectivity for the trichloroethyl group, it demands specialized equipment for high-temperature vapor-phase reactions.

Propanamide Side Chain Installation

The final step involves introducing the propanamide group via acylation of the trichloroethylamine intermediate.

Schotten-Baumann Acylation

Treating 1-(2,2,2-trichloroethyl)-2-(benzylthio)-1H-benzimidazole with propionyl chloride in a biphasic system (CH₂Cl₂/H₂O) with NaOH as a base affords the target compound in 85–90% yield (Scheme 4). The reaction is exothermic and requires controlled addition at 0–5°C to minimize hydrolysis.

Trichloroethyl-benzimidazole+CH3CH2COClNaOH, H2O/CH2Cl2Target compound[4]\text{Trichloroethyl-benzimidazole} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Target compound} \quad

Carbodiimide Coupling

For higher purity, 1-(2,2,2-trichloroethyl)-2-(benzylthio)-1H-benzimidazole is reacted with propionic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. This method achieves >95% conversion but necessitates rigorous drying and inert atmosphere.

Optimization and Analytical Validation

Reaction Condition Comparison

StepMethodCatalyst/SolventTemperature (°C)Yield (%)
Benzimidazole formationPhillips-LadenburgPPA20070
TrichloroethylationTrichloroacetaldehydeNaHCO₃, toluene11075
AmidationSchotten-BaumannNaOH, CH₂Cl₂/H₂O0–590

Purity and Characterization

The final product is characterized by ¹H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.1 ppm for SCH₂), LC-MS ([M+H]⁺ at m/z 442.03), and FT-IR (amide C=O stretch at 1650 cm⁻¹). Purity ≥98% is achievable via recrystallization from ethanol/water.

Challenges and Mitigation

  • Thiol Oxidation : The benzylthio group is prone to oxidation during synthesis. Performing reactions under nitrogen and adding antioxidants (e.g., BHT) suppress disulfide formation.

  • Trichloroethyl Hydrolysis : The electron-deficient trichloroethyl group may hydrolyze under basic conditions. Using aprotic solvents (e.g., DMF) and low temperatures stabilizes the intermediate .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of angiogenesis.

  • Case Study : A study demonstrated that derivatives of benzothiazole and benzimidazole exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The effectiveness was attributed to their ability to disrupt mitochondrial function and induce oxidative stress .

Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Research Findings : In vitro assays have shown that N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide exhibits significant free radical scavenging activity. This property could be beneficial in developing therapeutic agents for conditions characterized by oxidative stress .

Synthetic Pathways

The synthesis of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide typically involves several steps:

  • Formation of Benzimidazole Derivative : The initial step involves the synthesis of the benzimidazole core through the condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
  • Thioether Formation : The introduction of the benzylthio group can be achieved via nucleophilic substitution reactions with benzyl chloride.
  • Trichloroethyl Group Attachment : The final step involves the addition of the trichloroethyl moiety through acylation reactions.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide. Animal models have been employed to assess its efficacy in treating conditions like epilepsy and cancer.

  • Antiepileptic Effects : In animal models of epilepsy, compounds with similar structures have shown anticonvulsant effects, indicating that N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide may also possess such properties .

Mechanism of Action

The mechanism of action of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The benzylthio and trichloroethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted Acetamides
  • Molecular Features : These derivatives (compounds 1–20) feature a benzoyl group (-COC₆H₅) instead of the benzylthio group in the target compound. Substitutions on the acetamide moiety vary (e.g., alkyl, aryl) .
  • Synthesis : Prepared via reaction of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides with benzoyl chloride in chloroform, catalyzed by triethylamine .
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
  • Molecular Formula : C₁₅H₁₆N₄O₂ (MW: 284.3 g/mol) .
  • Structural Highlights : A methyl group on the benzimidazole nitrogen and an isoxazole ring as the terminal substituent.
  • Spectroscopic Data : IR bands at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (C=O) indicate hydrogen bonding and carbonyl reactivity, similar to the target compound’s propanamide group .
N,N-Diethyl Benzodiazepine Analogues (e.g., Isotonitazene)
  • Examples : Isotonitazene (C₂₁H₂₄N₄O₃), Flunitazene (C₁₉H₂₁FN₄O₂) .
  • Key Features : Piperidinyl or nitrobenzimidazole cores with ethylamine side chains.
  • Functional Differences : These compounds are opioid receptor agonists, whereas the target compound’s trichloroethyl and benzylthio groups may confer distinct binding profiles .

Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₁₉H₁₈Cl₃N₃OS 442.8 Benzylthio, Trichloroethyl, Propanamide Not reported
2-(1-Benzoyl-benzimidazolyl)acetamides Varies (C₁₆H₁₃N₃O₂S) ~300–350 Benzoyl, Substituted Acetamide Not reported
2-(1-Methyl-benzimidazolyl)propanamide C₁₅H₁₆N₄O₂ 284.3 Methyl, Isoxazole Not reported
Isotonitazene C₂₁H₂₄N₄O₃ 380.4 Nitro, Piperidinyl Opioid agonist

Key Observations :

  • The target compound’s trichloroethyl group increases molecular weight and lipophilicity compared to analogues with methyl or benzoyl groups.
  • The benzylthio group may enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to benzoyl or methyl substituents.

Biological Activity

N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on current scientific literature.

  • Molecular Formula : C18H16Cl3N3OS
  • Molecular Weight : 442.8 g/mol
  • CAS Number : 374095-28-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzimidazole and related structures. In vitro assays have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 5HCC82720.46 ± 8.633D
Compound 6NCI-H3586.48 ± 0.112D
Compound 9A54916.00 ± 9.383D

The data indicate that compounds with a benzimidazole core can effectively inhibit tumor cell proliferation, with varying efficacy in different assay formats.

Antimicrobial Activity

The antimicrobial properties of similar benzimidazole derivatives have also been investigated. In a study involving Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, compounds demonstrated significant antibacterial activity through broth microdilution methods . The presence of a benzylthio group appears to enhance this activity.

The proposed mechanism for the biological activity of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide involves interaction with DNA and protein targets within the cells:

  • DNA Binding : Compounds similar to N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide have been shown to bind preferentially to the minor groove of AT-rich DNA sequences, potentially disrupting replication and transcription processes.
  • Protein Interaction : The compound may also interact with various protein kinases involved in cellular signaling pathways related to cancer progression.

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in treating cancer:

  • Lung Cancer Study : A recent investigation into a series of benzimidazole derivatives revealed that certain modifications significantly increased cytotoxicity against lung cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties against resistant strains of Staphylococcus aureus, demonstrating that specific modifications in the chemical structure enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide?

  • Methodology :

  • Step 1 : Formation of the benzimidazole core via cyclocondensation of o-phenylenediamine derivatives with trichloroacetaldehyde or related intermediates. Thionyl chloride (SOCl₂) is often used to activate carboxylic acids for amide bond formation .
  • Step 2 : Introduction of the benzylthio group through nucleophilic substitution (e.g., using benzyl mercaptan) under inert conditions to prevent oxidation .
  • Step 3 : Propanamide linkage via coupling reactions, typically employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or chloroform .
    • Key Reagents : Thionyl chloride, benzyl mercaptan, DMF, pyridine.
    • Validation : Purity is confirmed via HPLC (>95%), and structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the trichloroethyl group shows distinct upfield shifts in ¹³C NMR .
  • Mass Spectrometry : HRMS or LC-MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, as demonstrated in analogous benzimidazole derivatives .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against targets like TRPV1 (IC₅₀ determination via fluorescence-based assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) .
  • Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction yields be optimized for the trichloroethyl-benzimidazole intermediate?

  • Critical Parameters :

  • Temperature : Controlled reflux (e.g., 80–90°C in DMF) minimizes side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
    • Case Study : A 22% yield improvement was achieved in analogous compounds by replacing thionyl chloride with oxalyl chloride for acid activation .

Q. How should researchers address contradictions in reported solubility or stability data?

  • Root Cause Analysis :

  • Solubility Discrepancies : May arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to identify phases .
  • Stability Issues : Degradation in acidic/alkaline conditions (e.g., hydrolysis of the propanamide group). Conduct forced degradation studies (0.1M HCl/NaOH, 40°C) .
    • Mitigation : Stabilize the compound via salt formation (e.g., hydrochloride salts) or lyophilization .

Q. What strategies are effective for studying its interaction with biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like TRPV1 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
    • Computational Modeling :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in the benzimidazole-TRPV1 active site .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

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